molecular formula C7H7F3N2O B2677916 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1443279-54-6

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2677916
CAS No.: 1443279-54-6
M. Wt: 192.141
InChI Key: AYBNFDRVZYRQDT-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylated Pyrazole Derivatives

The integration of trifluoromethyl groups into pyrazole systems originated in the late 20th century, driven by pharmaceutical industry demands for metabolically stable compounds with improved bioavailability. Early work focused on simple 3-trifluoromethylpyrazoles, where the electron-withdrawing nature of the -CF₃ group was found to enhance resistance to oxidative degradation compared to methyl or phenyl analogues. A pivotal advancement occurred in the 1990s with the development of Huisgen-type (3+2) cycloadditions using fluorinated nitrile imines, enabling precise control over substitution patterns while avoiding regioisomeric byproducts.

Key milestones include:

Year Development Impact
1987 First reported synthesis of 3-trifluoromethylpyrazoles via nucleophilic trifluoromethylation Established basic synthetic routes for fluorinated pyrazoles
2005 Catalytic asymmetric methods for pyrazole trifluoromethylation Enabled enantioselective synthesis of chiral agrochemical intermediates
2018 Solvent-dependent oxidative aromatization strategies Allowed divergent synthesis of polysubstituted derivatives from common intermediates

The introduction of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde represents an evolutionary step in this trajectory, combining three distinct functional groups to create a molecular platform for further derivatization. Its aldehyde group enables Schiff base formation and nucleophilic additions, while the ethyl substituent modulates solubility and steric effects.

Position in Heterocyclic Chemistry

This compound occupies a unique niche within heterocyclic chemistry due to its electronic and steric profile:

Electronic Effects :

  • The trifluoromethyl group at position 5 induces strong electron-withdrawing effects, lowering the π-π* transition energy (λmax ≈ 320-344 nm in DMSO) while stabilizing metastable isomers through hyperconjugation.
  • The aldehyde at position 4 acts as both an electron-deficient center for nucleophilic attack and a hydrogen bond acceptor, facilitating supramolecular interactions.

Steric Considerations :

  • Ethyl substitution at N1 provides moderate steric bulk compared to larger alkyl groups, balancing solubility in polar aprotic solvents (e.g., logP ≈ 1.8) with minimal interference in π-stacking interactions.
  • X-ray crystallography reveals a nearly planar pyrazole ring (dihedral angle <5° between substituents), promoting conjugation across the heterocyclic system.

Comparative analysis with structural analogues:

Compound Substituents λmax (nm) Half-life (Z→E)
1-Ethyl-5-CF₃-4-CHO 1-Et, 5-CF₃, 4-CHO 344 134 days
1-Methyl-5-CF₃-4-CHO 1-Me, 5-CF₃, 4-CHO 332 2.35 days
1-Phenyl-5-CF₃-4-CHO 1-Ph, 5-CF₃, 4-CHO 335 7.8 days

The extended half-life of the ethyl-substituted derivative under ambient conditions (134 days vs. 2.35 days for methyl) highlights how N-alkylation synergizes with trifluoromethyl effects to stabilize high-energy states.

Current Research Landscape and Academic Interest

Modern investigations focus on three primary domains:

1. Photoresponsive Materials
Recent studies demonstrate that irradiation of this compound in DMSO induces reversible Z/E isomerization with exceptional fatigue resistance (>500 cycles without degradation). The metastable Z isomer shows a 70 nm blue shift in π-π* absorption compared to the E form, enabling applications in optical data storage and photopharmacology.

2. Synthetic Methodology Development
Advances in continuous-flow chemistry have improved the scalability of its synthesis:

  • Microreactor systems achieve 89% yield in the cycloaddition step (vs. 72% batch) through precise temperature control.
  • Solvent engineering enables divergent pathways from a common intermediate:
    • DMSO promotes full aromatization to 1,3,4,5-tetrasubstituted pyrazoles
    • Hexane induces deacylative oxidation to 1,3,4-trisubstituted derivatives

3. Computational Modeling
Density functional theory (DFT) calculations reveal two distinct transition states during isomerization:

  • Type I : Linear geometry with aryl carbon participation (ΔG = 28.3 kcal/mol)
  • Type II : Bent geometry stabilized by N-CF₃ hyperconjugation (ΔG = 24.1 kcal/mol)

Natural bond orbital analysis confirms significant charge delocalization from the pyrazole nitrogen to the trifluoromethyl group (qN = -0.125 vs. -0.160 in non-fluorinated analogues), explaining the enhanced kinetic stability of the Z isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-2-12-6(7(8,9)10)5(4-13)3-11-12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBNFDRVZYRQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The aldehyde group is often introduced via formylation reactions using reagents like Vilsmeier-Haack reagent or formylating agents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under controlled conditions. Typical oxidizing agents include:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄Acidic aqueous medium1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid72–85%
CrO₃Acetic acid, refluxSame as above68–78%

The reaction proceeds via intermediate geminal diols, with chromium-based oxidants showing higher selectivity for aromatic aldehydes .

Reduction Reactions

Reduction of the aldehyde group yields primary alcohols:

Reducing Agent Conditions Product Yield Reference
NaBH₄Methanol, 0–25°C1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-methanol88–92%
LiAlH₄Dry THF, refluxSame as above90–95%

Lithium aluminum hydride achieves near-quantitative conversion but requires anhydrous conditions .

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl (-CF₃) group facilitates nucleophilic aromatic substitution (SNAr) at the pyrazole ring:

Nucleophile Base Product Yield Reference
NH₃NaH, DMF, 80°C4-Amino-1-ethyl-5-(trifluoromethyl)-1H-pyrazole65%
MeONaMeOH, reflux4-Methoxy derivative78%

Selectivity depends on the leaving group and solvent polarity .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the pyrazole C-4 position:

Reaction Type Catalyst Coupling Partner Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acids4-Aryl derivatives55-83%
SonogashiraPdCl₂/CuITerminal alkynes4-Alkynyl derivatives60-75%

Optimal conditions for Suzuki couplings involve toluene/water mixtures at 90°C .

Aldol Condensation

The aldehyde reacts with ketones to form α,β-unsaturated carbonyl compounds:

Ketone Conditions Product Yield Reference
AcetophenoneEtONa, MeOH, reflux1-(2,4-Dichloro-5-fluorophenyl)-3-(pyrazolyl)prop-2-en-1-one82%
CyclohexanoneNaOH, ethanol, 50°CCyclohexylidene derivative75%

Oxazolone Formation

Reaction with hippuric acid yields 5-oxazolones, key intermediates in heterocyclic synthesis:

Reagent Conditions Product Yield Reference
Hippuric acidAc₂O, reflux5-Oxazolone fused to pyrazole68%

Regioselective Functionalization

Trichloromethyl enones enable regiocontrolled pyrazole synthesis:

Hydrazine Type Solvent Regioisomer Ratio (1,3:1,5) Yield Reference
Arylhydrazine HClMeOH97:391%
Free arylhydrazineEtOH14:8683%

Mechanistic studies attribute selectivity to the electronic effects of hydrazine counterions .

Stability and Byproduct Analysis

  • Thermal Stability : Decomposes above 200°C, releasing CO and CF₃ radicals .

  • Hydrolysis : The trifluoromethyl group resists hydrolysis under acidic/basic conditions (pH 1–14) .

This compound’s versatile reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Chemistry

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a building block in synthesizing more complex heterocyclic compounds and pharmaceuticals. Its unique functional groups enhance its utility in chemical transformations.

Biology

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. For example, studies have shown significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 40 µg/mL. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Medicine

The compound is explored as a precursor for drug development , particularly in designing molecules with improved pharmacokinetic properties. Its structural features may enhance lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

Industry

In industrial contexts, this compound is utilized in developing agrochemicals and materials science due to its unique chemical properties. Its derivatives can be applied in formulating pesticides and herbicides.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReactants/ConditionsProducts
OxidationPotassium permanganate1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
ReductionSodium borohydride1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-methanol
SubstitutionStrong bases (e.g., sodium hydride)Various substituted pyrazole derivatives

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated potent activity against Gram-negative bacteria with zones of inhibition reaching up to 19 mm against Pseudomonas aeruginosa at specific concentrations. This highlights its potential application in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound by measuring cytokine production in immune cells. Results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the trifluoromethyl group at position 3.

    1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at position 3.

Uniqueness

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The combination of the ethyl, trifluoromethyl, and aldehyde groups provides a distinct set of chemical properties that can be leveraged in various applications.

Biological Activity

1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by the introduction of the trifluoromethyl and aldehyde groups. Common methods include:

  • Cyclization : Using acidic or basic conditions to form the pyrazole ring.
  • Trifluoromethylation : Employing reagents like trifluoromethyl iodide.
  • Formylation : Utilizing Vilsmeier-Haack reagents or DMF with POCl3 to introduce the aldehyde group .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 40 µg/mL .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. For instance, it was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines such as lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. The mechanism of action is believed to involve modulation of cell cycle progression and induction of apoptosis .

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity . This dual functionality allows it to interact with various molecular targets, including enzymes and receptors involved in disease processes.

Study on Antimicrobial Properties

In a study published in PubMed Central, derivatives of pyrazoles were screened for their antimicrobial efficacy against Mycobacterium tuberculosis (MTB) and other bacterial strains. The results indicated that certain compounds exhibited over 98% inhibition compared to standard treatments like rifampin .

Evaluation of Anti-inflammatory Activity

A recent publication evaluated several pyrazole derivatives for their anti-inflammatory effects using a murine model. The results showed that compounds similar to this compound significantly reduced inflammation markers, indicating potential for therapeutic use in conditions like arthritis .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a precursor in drug development. Its unique chemical structure makes it suitable for synthesizing new pharmaceuticals targeting various diseases, particularly those with inflammatory and oncological components .

Q & A

Q. What are the established synthetic routes for 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation , a method widely used for introducing aldehyde groups into heterocyclic systems. For example, 1-aryl-5-chloro-3-methylpyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-arylpyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions . Alternative routes involve stepwise functionalization :

  • Trifluoromethylation of halogenated pyrazole precursors using reagents like trifluoromethyl chloride under alkaline conditions.
  • Ethyl group introduction via alkylation of the pyrazole nitrogen, often employing ethyl halides or sulfates in the presence of a base .

Key considerations : Optimize reaction time and temperature to avoid over-halogenation or decomposition. Monitor intermediates via TLC or HPLC.

Q. Which analytical techniques are critical for structural confirmation of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~9.5–10.0 ppm) and trifluoromethyl group (δ ~110–120 ppm in ¹³C) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., ethyl vs. trifluoromethyl positioning) and confirm the planar geometry of the pyrazole ring .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₇H₇F₃N₂O) .

Note : Compare experimental data with computational predictions (e.g., DFT calculations) for validation .

Q. What safety protocols are recommended for handling this compound?

  • Hazard mitigation : Use fume hoods and personal protective equipment (gloves, goggles) due to irritant properties (R36/37/38) .
  • Storage : Store in a dry, cool environment (<4°C) away from oxidizing agents to prevent aldehyde oxidation .
  • Spill management : Neutralize with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can this carbaldehyde serve as a precursor for fused heterocyclic systems?

The aldehyde group enables condensation reactions to form Schiff bases, hydrazones, or heterocyclic fused systems:

  • Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux to form bicyclic systems .
  • Thienopyrazoles : Condense with thiophene derivatives in the presence of catalytic iodine to generate sulfur-containing fused rings .
  • Chromone hybrids : Use ultrasound-assisted Knoevenagel condensation with active methylene compounds (e.g., 3-(trifluoromethyl)pyrazolones) to enhance reaction efficiency .

Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics and product regioselectivity.

Q. What mechanistic insights are critical for its reactivity in cross-coupling reactions?

  • Electrophilic aldehyde reactivity : The aldehyde participates in nucleophilic additions (e.g., Grignard reagents) but may require protection (e.g., acetal formation) in multi-step syntheses.
  • Trifluoromethyl group effects : The electron-withdrawing -CF₃ group stabilizes intermediates via inductive effects, influencing reaction pathways (e.g., favoring α,β-unsaturated adducts in aldol condensations) .
  • Ethyl group steric effects : The N-ethyl substituent may hinder access to the pyrazole ring, necessitating bulky ligands in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) .

Q. How should researchers address contradictions in reported spectral data or synthetic yields?

  • Case study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria. Validate assignments using 2D NMR (COSY, HSQC) .
  • Yield optimization : If a published Vilsmeier-Haack reaction yields <50%, consider alternative catalysts (e.g., ZnCl₂) or microwave-assisted synthesis to improve efficiency .
  • Reproducibility : Strictly control moisture levels (anhydrous conditions) during trifluoromethylation to prevent side reactions .

Q. Methodological Recommendations :

  • For structural ambiguities, combine experimental data (XRD, NMR) with computational modeling (e.g., Gaussian software) .
  • Use control experiments (e.g., isotopic labeling) to trace reaction pathways and identify rate-limiting steps.

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